molecular formula C6H15O3P B045536 Triethyl phosphite CAS No. 122-52-1

Triethyl phosphite

Cat. No. B045536
CAS RN: 122-52-1
M. Wt: 166.16 g/mol
InChI Key: BDZBKCUKTQZUTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triethyl phosphite is synthesized through various chemical pathways, often involving phosphorus trichloride and ethanol. In the context of lithium-ion batteries, triethyl phosphite (TEPi) has been investigated as an electrolyte additive, showing significant effects on the electrochemical performance and stability of battery materials. The synthesis approaches for triethyl phosphite and its derivatives enable its application in diverse fields, highlighting its importance in both industrial and research settings (Peebles et al., 2017).

Molecular Structure Analysis

The molecular structure of triethyl phosphite plays a crucial role in its reactivity and application. It consists of a phosphorus atom bonded to three ethoxy groups, providing unique chemical properties that make it an effective additive for enhancing the performance of lithium-ion batteries. The structure facilitates its interaction with battery materials, contributing to improved battery life and efficiency.

Chemical Reactions and Properties

Triethyl phosphite participates in various chemical reactions, including allylic substitutions and reactions with activated olefins, demonstrating its versatility as a reagent in organic synthesis. For instance, it promotes allylic substitution reactions with retention of regio- and stereochemistry, making it valuable for the synthesis of complex organic molecules with precise configurations (Yatsumonji et al., 2007).

Physical Properties Analysis

Triethyl phosphite's physical properties, such as its boiling point, density, and solubility in various solvents, are essential for its application in different chemical processes. These properties influence its handling, storage, and effectiveness as a reagent or additive in industrial and research contexts.

Chemical Properties Analysis

The chemical properties of triethyl phosphite, including its reactivity with different functional groups and its role as an additive in lithium-ion batteries, underscore its utility in organic synthesis and materials science. Its ability to improve the surface stability of graphite anodes in lithium-ion batteries through the formation of a solid electrolyte interphase (SEI) layer is a notable example of its application in enhancing battery technology (Yim & Han, 2017).

Scientific Research Applications

  • Reactions with Carbonyl Compounds : A study by Sekine et al. (1977) showed that Tris(trimethylsilyl) phosphite can be used to obtain high yields of 1,2-adducts and 1,4-adducts when treated with aldehydes, ketones, or α-β unsaturated carbonyl compounds (Sekine, Yamamoto, Hashizume, & Hata, 1977).

  • Improvement in Battery Performance : Song et al. (2016) found that Tris(trimethylsilyl) phosphite (TMSP) additive enhances the cycling and storage performance of high-voltage LiNi0.5Mn1.5O4 cathodes at elevated temperatures (Song, Kim, Kim, Hong, & Choi, 2016).

  • Synthesis of Penem FCE 88891 : Battistini et al. (1986) demonstrated that Triethyl phosphite and carboxylic anhydride can efficiently convert azetidinyl benzthiazolyl disulphides into acylthioazetidinones, facilitating the short synthesis of penem FCE 88891, a significant finding in pharmaceutical chemistry (Battistini, Scarafile, Vioglio, Perrone, & Franceschi, 1986).

  • Catalysis in Organic Synthesis : Yatsumonji et al. (2007) reported that a Nickel(0) triethyl phosphite complex can catalyze allylic substitution, production of allylic sulfide, and reactions with alcohols and phenols, while retaining regio- and stereochemistry (Yatsumonji, Ishida, Tsubouchi, & Takeda, 2007).

  • Use in Chemical Warfare Agent Analysis : Triethyl phosphate, derived from Triethyl phosphite, is involved in the synthesis of organophosphate nervous toxins, which are chemicals of schedule 3 in the Chemical Weapons Convention. This highlights its relevance in chemical safety and forensics (Xiao Hong-zhan, 2007).

  • High Purity Production for Research Applications : Zhang Rong-cheng (2001) found that Triethyl phosphite produced using organic ammonia as a solvent has high purity, meeting the quality requirements for scientific research (Zhang Rong-cheng, 2001).

  • Synthesis of α-Aminophosphonates : Joshi et al. (2010) showed that Triethyl phosphite reacts with imines in a solvent-free, one-pot synthesis of α-aminophosphonates, offering advantages such as high yield, short reaction time, and easy work-up (Joshi, Mandhane, Dabhade, & Gill, 2010).

Safety And Hazards

Triethyl phosphite is moderately toxic and combustible . It is flammable when exposed to heat or flame . When heated to decomposition, it emits toxic fumes of oxides of phosphorus .

Future Directions

Triethyl phosphite is used as a reducing agent and can react with electrophiles to form phosphonates or phosphates . It forms a stable complex with copper (I) iodide . It is also used as a ligand in organometallic chemistry and as a reagent in organic synthesis . The future of Triethyl phosphite lies in its potential applications in various fields such as the synthesis of hydroxyapatite and the fabrication of high-efficiency and stable perovskite solar cells under ambient air conditions .

properties

IUPAC Name

triethyl phosphite
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InChI

InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3
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InChI Key

BDZBKCUKTQZUTL-UHFFFAOYSA-N
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Canonical SMILES

CCOP(OCC)OCC
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Molecular Formula

C6H15O3P
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DSSTOX Substance ID

DTXSID2026991
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Molecular Weight

166.16 g/mol
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Physical Description

Triethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 130 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

311 °F at 760 mmHg (USCG, 1999), 157.9 °C, 157-159 °C
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Flash Point

115 °F (USCG, 1999), 54 °C (129 °F) - closed cup, 54 °C c.c.
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Solubility

Soluble in alcohol, ether, Solubility in water: reaction
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Density

0.969 (USCG, 1999) - Less dense than water; will float, 0.9629 g at 20 °C, Relative density (water = 1): 0.97
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Vapor Pressure

1.95 mm Hg at 20 °C
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Product Name

Triethyl phosphite

Color/Form

Colorless liquid

CAS RN

122-52-1
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Melting Point

-112 °C
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Synthesis routes and methods I

Procedure details

The electrolyte was 2.9 g. tetramethylammonium chloride in 60 ml anhydrous ethanol. The electrolysis was carried out at 35° C. for 88 hours at 6.5 v. to give 0.1 a current. Gas chromatographic analysis of the red-brown reaction liquor showed that both triethyl phosphate and triethyl phosphite were formed.
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Synthesis routes and methods II

Procedure details

(PhO)3P, diphenylmono(2-ethylhexyl) phosphite: (PhO)2(MeC3H6CH(Et)CH2O)P, tris(2,4-di-tert-butylphenyl) phosphite:
Quantity
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[Compound]
Name
diphenylmono(2-ethylhexyl) phosphite
Quantity
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[Compound]
Name
(PhO)2(MeC3H6CH(Et)CH2O)P
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Synthesis routes and methods III

Procedure details

2-Bromo-4-methyl-pentanoic acid methyl ester (193 g, 0.92M) and triethyl phosphite (330 ml, 1.84M) were heated to 150°. The reaction temperature was increased to 200° C. over 6 h and a distillate b.p. 37°-60° C. (80 g) collected with an air condenser. The residue was distilled under high vacuum to afford 2 fractions (a) mainly triethyl phosphite b.p. 40°-80° C. at 0.4 mm Hg and (b) 4-methyl-2-(diethyl phosphono)pentanoic acid methyl ester (188 g) b.p. 96°-100° C. at 0.4 mm Hg (Found: C, 47.6; H, 8.6.C11H23O5P+0.6H2O requires C, 47.7; H, 8.8%); δ(CDCl3) 0.9 (6H, dd, J=7 Hz, J=7 Hz, (CH3)2C); 1.04-2.10 (3H, m, CH2CH); 1.34 (6H, t, J=7 Hz, (CH2CH3)2); 3.09 (1H, ddd, J=23 Hz, J=10 Hz, J=4 Hz, CHP); 3.73 (3H, s, CH3O); 4.14 (4H, m, (CH2CH3)2).
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyl phosphite
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Triethyl phosphite
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Citations

For This Compound
12,900
Citations
HW Coover Jr, MA McCall… - Journal of the American …, 1957 - ACS Publications
… of triethyl phosphite with methyl 3-bromopropionate (III). This spectrum is different from that of the reaction product VI of triethyl phosphite and … as an impurity in the triethyl phosphite or …
Number of citations: 40 pubs.acs.org
C Peebles, R Sahore, JA Gilbert… - Journal of The …, 2017 - iopscience.iop.org
… This work examines the use of TMSPi and a structurally analogous compound, triethyl phosphite (TEPi), in LiNi 0.5 Mn 0.3 Co 0.2 O 2 -graphite full cells, containing a (baseline) …
Number of citations: 61 iopscience.iop.org
NP Neureiter, FG Bordwell - Journal of the American Chemical …, 1959 - ACS Publications
… their oxygen when treated with triethyl phosphite at 150-175,6 we … of ethene by decomposition of triethyl phosphite was … episulfides reacted smoothly with triethyl phosphite at 105-155 to …
Number of citations: 122 pubs.acs.org
DW Franco, H Taube - Inorganic Chemistry, 1978 - ACS Publications
… be obtained by the reaction of triethyl phosphite with [Ru(NH3)5(H20)](CF3S03)3 inacetone. After evaporating the solvent and the excess of triethyl phosphite, a brownish oil resulted. …
Number of citations: 80 pubs.acs.org
RG Harvey - Tetrahedron, 1966 - Elsevier
… of triethyl phosphite with a series of a$-unsaturated esters, … ethanol and, (b) with triethyl phosphite (TEP) than with trimethyl … triethyl phosphite and ethanol for 48 hr .at room temperature. …
Number of citations: 75 www.sciencedirect.com
MS Kharasch, IS BENGELSDORF - The Journal of Organic …, 1955 - ACS Publications
… , and ethyl trichloroacetate with triethyl phosphite. These reactions are described in the doctoral … by Werner Perkow’s recent description of the chloral-triethyl phosphite reaction (3). …
Number of citations: 62 pubs.acs.org
G Keglevich, E Balint, R Kangyal, M Balint… - Heteroatom …, 2014 - Wiley Online Library
… P-reagent (0.20 mL of triethyl phosphite or 0.15 mL of diethyl phosphite), or 2.0 mmol of the P-reagent (0.34 mL of triethyl phosphite or 0.26 mL of diethyl phosphite) in 0.5 mL of water). …
Number of citations: 24 onlinelibrary.wiley.com
CA Tolman - Journal of the American Chemical Society, 1972 - ACS Publications
… The isomerization was also inhibited by the addition of triethyl phosphite. Figure 3 shows the relative rate of isomerization as a function of added ligand concentration with 0AM H2S04. …
Number of citations: 156 pubs.acs.org
CA Tolman - Journal of the American Chemical Society, 1970 - ACS Publications
The nickel hydride HNi [P (OEt) 3] 4+ catalyzes the coupling of 1, 3-butadiene and ethylene to give 1, 4-hexadienes. A detailed kinetic study of the reaction of the hydridewith 1, 3-…
Number of citations: 151 pubs.acs.org
HI Jacobson, RG Harvey… - Journal of the American …, 1955 - ACS Publications
… substituent group by the triethyl phosphite moiety coupled with the … type of reaction with triethyl phosphite, provided the group … Accordingly, the reactionof triethyl phosphite with diethyl …
Number of citations: 42 pubs.acs.org

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